molecular formula C6H9ClF3NO3 B13467829 rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

Cat. No.: B13467829
M. Wt: 235.59 g/mol
InChI Key: KNCJGYDEQQCKSV-WINKWTMZSA-N
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Description

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an amino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, introduction of the trifluoromethyl group, and the addition of the amino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.59 g/mol

IUPAC Name

(3S,5S)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)3-1-5(10,2-13-3)4(11)12;/h3H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1

InChI Key

KNCJGYDEQQCKSV-WINKWTMZSA-N

Isomeric SMILES

C1[C@H](OC[C@@]1(C(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1C(OCC1(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

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